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molecular formula C30H62O2 B8509142 2,6,10,15,19,23-Hexamethyltetracosane-10,15-diol CAS No. 58047-84-0

2,6,10,15,19,23-Hexamethyltetracosane-10,15-diol

Cat. No. B8509142
M. Wt: 454.8 g/mol
InChI Key: OBTJQIDKRSRPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04011277

Procedure details

In a 100 ml autoclave were placed 10 g of 2,6,10,15,19,23-hexamethyltetracosa-11,13-diyne-10,15-diol, 20 ml of ethyl alcohol and 1 g of W-5 type Raney nickel and the mixture was hydrogenated at 100° C under a hydrogen pressure of 50 ~ 60 kg/cm2 for 18 hours to give 2,6,10,15,19,23-hexamethyltetracosane-10,15-diol. The catalyst was filtered off and 1 g of Ni-catalyst supported on diatomaceous earth and 1 g of activated alumina were added to the filtrate, and it was hydrogenated at 200° C under a hydrogen pressure of 100 kg/cm2 for three days to give 7.7 g of squalane.
Name
2,6,10,15,19,23-hexamethyltetracosa-11,13-diyne-10,15-diol
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][CH2:5][CH2:6][CH:7]([CH3:32])[CH2:8][CH2:9][CH2:10][C:11]([CH3:31])([OH:30])[C:12]#[C:13][C:14]#[C:15][C:16]([CH3:29])([OH:28])[CH2:17][CH2:18][CH2:19][CH:20]([CH3:27])[CH2:21][CH2:22][CH2:23][CH:24]([CH3:26])[CH3:25])[CH3:3]>[Ni].C(O)C>[CH3:3][CH:2]([CH2:4][CH2:5][CH2:6][CH:7]([CH3:32])[CH2:8][CH2:9][CH2:10][C:11]([CH3:31])([OH:30])[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([CH3:29])([OH:28])[CH2:17][CH2:18][CH2:19][CH:20]([CH3:27])[CH2:21][CH2:22][CH2:23][CH:24]([CH3:25])[CH3:26])[CH3:1]

Inputs

Step One
Name
2,6,10,15,19,23-hexamethyltetracosa-11,13-diyne-10,15-diol
Quantity
10 g
Type
reactant
Smiles
CC(C)CCCC(CCCC(C#CC#CC(CCCC(CCCC(C)C)C)(O)C)(O)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 100° C under a hydrogen
CUSTOM
Type
CUSTOM
Details
for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
CC(C)CCCC(CCCC(CCCCC(CCCC(CCCC(C)C)C)(O)C)(O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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